4-(Isopropylamino)butanoic acid hydrochloride
Description
4-(Isopropylamino)butanoic acid hydrochloride is an organic compound featuring a butanoic acid backbone substituted with an isopropylamino group at the 4th position, forming a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO₂ (molecular weight: ~181.66 g/mol). The isopropylamino group imparts moderate lipophilicity, while the hydrochloride salt enhances water solubility. This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesizing beta-adrenergic receptor ligands, such as beta-blockers .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(propan-2-ylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8-5-3-4-7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVOKYUSOIELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Isopropylamino)butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
4-(Isopropylamino)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
4-(Isopropylamino)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Butanoic Acid Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Solubility: Smaller substituents (e.g., dimethylamino) improve aqueous solubility compared to isopropylamino . Electronic Effects: The cyano group in (R)-3-amino-4-(4-cyanophenyl)butanoic acid HCl introduces electron-withdrawing effects, altering acidity (pKa) and binding interactions .
- Pharmacological Relevance: The isopropylamino group is critical in beta-blockers (e.g., Esmolol), where it binds to adrenergic receptors . However, the absence of a propoxy-phenyl group in 4-(isopropylamino)butanoic acid HCl limits direct beta-blocking activity, suggesting its role as a metabolite or synthetic precursor.
Comparison with Esmolol Hydrochloride and Its Impurities
Esmolol hydrochloride (C₁₆H₂₅NO₄·HCl), a short-acting beta-blocker, shares the isopropylamino group but includes additional structural features: a methyl ester and propoxy-phenyl moiety .
Table 2: Functional Group Impact on Pharmacokinetics
| Feature | 4-(Isopropylamino)butanoic Acid HCl | Esmolol HCl |
|---|---|---|
| Ester Group | Absent | Present (rapid hydrolysis to inactive acid) |
| Half-Life | Likely longer (no ester hydrolysis) | ~9 minutes (due to esterase metabolism) |
| Application | Synthetic intermediate | Acute tachycardia management |
- Impurities in Esmolol Synthesis: Impurities such as Esmolol free acid and Esmolol dimer () highlight the importance of the ester group in stability. The absence of these groups in 4-(isopropylamino)butanoic acid HCl simplifies its impurity profile .
Quality and Regulatory Considerations
Pharmacopeial standards (e.g., USP, EP) emphasize stringent control over impurities for active pharmaceutical ingredients (APIs).
Biological Activity
4-(Isopropylamino)butanoic acid hydrochloride, also known as isopropylaminobutyric acid (IPABA), is a compound of interest due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of IPABA, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 155.61 g/mol
This compound primarily acts as a modulator of neurotransmitter receptors, particularly in the glutamatergic system. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial for various neurological functions. Research indicates that IPABA may act as an allosteric modulator, enhancing the receptor's response to glutamate without directly activating the receptor itself .
Biological Activities
- Neuroprotective Effects : IPABA has demonstrated neuroprotective properties in various models of neurodegeneration. Its ability to modulate mGluRs suggests potential applications in treating conditions like Parkinson's disease and Alzheimer's disease .
- Antidepressant-like Effects : Studies have suggested that IPABA may exhibit antidepressant-like effects in animal models, potentially through its interaction with neurotransmitter systems involved in mood regulation.
- Anti-inflammatory Properties : Preliminary research indicates that IPABA may possess anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Marino et al. (2003) | Demonstrated the potential for mGluR modulation in neuroprotection, implicating compounds like IPABA in therapeutic strategies for Parkinson's disease. |
| Becker et al. (2014) | Highlighted the role of mGluR4 modulation in autism spectrum disorders, suggesting that IPABA could influence behavioral outcomes through its receptor interactions. |
| Vilar et al. (2013) | Discussed the analgesic potential of mGluR modulators, indicating that IPABA may have applications in pain management due to its receptor activity. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(isopropylamino)butanoic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves the coupling of isopropylamine with a butanoic acid derivative (e.g., via nucleophilic substitution or amidation), followed by hydrochloric acid salt formation. Reaction efficiency can be optimized by:
- Adjusting stoichiometry and solvent polarity to favor nucleophilic attack .
- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC to identify intermediates .
- Employing temperature-controlled reflux systems to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., isopropylamino resonance at δ ~1.2 ppm) .
- Mass spectrometry (MS) for molecular ion verification (expected m/z for C₇H₁₆ClNO₂: ~181.66 g/mol) .
- HPLC with UV detection (λ = 210–260 nm) to quantify purity (>95% recommended for in vitro studies) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Store in a desiccator at −20°C to prevent hygroscopic degradation .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the solubility and reactivity of this compound in aqueous systems?
- Methodological Answer :
- Use density functional theory (DFT) to calculate partial charges and polar surface area, correlating with experimental solubility .
- Molecular dynamics (MD) simulations can model solute-solvent interactions, particularly protonation states under varying pH .
- Validate predictions with experimental solubility assays (e.g., shake-flask method) .
Q. What experimental designs are suitable for investigating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Factorial design (e.g., 2^k designs) to test variables like concentration, pH, and co-solvents .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity with target receptors .
- Pair with knockout cell lines to isolate specific pathways influenced by the compound .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell types) causing discrepancies .
- Replicate experiments under standardized protocols (e.g., OECD guidelines) .
- Use Bayesian statistical models to weigh evidence quality and resolve inconsistencies .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity (R² ≥ 0.998 over 50–150% of target concentration).
- Accuracy (spike-recovery tests with ±5% deviation) .
- Employ tandem mass spectrometry (LC-MS/MS) for high specificity in biological samples .
Q. How can researchers design toxicity studies to evaluate the compound’s safety profile?
- Methodological Answer :
- Use Ames tests for mutagenicity screening and in vitro hepatocyte assays for metabolic toxicity .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
